molecular formula C18H16O5 B1252594 Ophiopogonone B

Ophiopogonone B

Cat. No.: B1252594
M. Wt: 312.3 g/mol
InChI Key: DVZDRBCAEIJEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ophiopogonone B is a homoisoflavonoid isolated from Ophiopogon japonicus (L.f.) Ker-Gawl., a plant widely used in traditional Chinese medicine. Structurally, homoisoflavonoids are characterized by a 16-carbon skeleton (C6-C3-C6-C1), differing from conventional isoflavonoids by an additional carbon atom. This compound (melting point: 235–237°C) is identified as 5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl)chromone or its derivatives, with potent bioactivities such as antioxidant, anti-inflammatory, and anti-hyperglycemic effects . Its molecular formula is proposed as C₁₈H₁₆O₆ based on spectral data (ESI-MS, NMR) and comparisons with structurally related compounds .

Properties

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-6-methylchromen-4-one

InChI

InChI=1S/C18H16O5/c1-10-14(19)8-15-16(17(10)20)18(21)12(9-23-15)7-11-3-5-13(22-2)6-4-11/h3-6,8-9,19-20H,7H2,1-2H3

InChI Key

DVZDRBCAEIJEEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1O)OC=C(C2=O)CC3=CC=C(C=C3)OC)O

Origin of Product

United States

Chemical Reactions Analysis

Chemical Reactions of Ophiopogonone B

This compound undergoes various chemical reactions typical for flavonoids, which can be categorized as follows:

Hydroxylation

  • Hydroxylation refers to the addition of hydroxyl groups to the compound, which can significantly alter its biological properties.

Methylation

  • Methylation reactions involve the addition of methyl groups, often using reagents such as methyl iodide. This modification can enhance the lipophilicity and bioavailability of this compound.

Oxidation

  • Oxidation reactions, typically facilitated by agents like hydrogen peroxide, can lead to the formation of reactive oxygen species, which may enhance its anticancer properties by inducing apoptosis in cancer cells .

Reduction

  • Reduction reactions can also occur, affecting the functional groups within the compound and potentially altering its pharmacological effects.

Mechanisms of Action

The mechanisms through which this compound exerts its biological effects are multifaceted:

Induction of Apoptosis

Research indicates that this compound induces apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. It activates apoptotic pathways characterized by increased expression of pro-apoptotic proteins such as Bax and cleaved caspase-3 while decreasing anti-apoptotic proteins like Bcl-2 .

Reactive Oxygen Species Generation

This compound has been shown to increase intracellular levels of reactive oxygen species (ROS) in cancer cells, which is associated with mitochondrial dysfunction and subsequent cell death .

Cell Cycle Arrest

Studies have demonstrated that this compound causes cell cycle arrest at the S and G2/M phases by inhibiting key regulatory proteins involved in cell cycle progression . This arrest is linked to mitotic catastrophe characterized by the formation of multinucleated cells.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ophiopogonone B with key analogs in terms of structural features and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features Source
This compound C₁₈H₁₆O₆ 328.32 235–237 5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) Ophiopogon japonicus
Ophiopogonone A C₁₈H₁₆O₆ 328.32 235–236 5,7-dihydroxy-8-methyl-3-(4′-hydroxybenzyl) O. japonicus
Methylophiopogonone A C₁₉H₁₈O₅ 326.34 210–211 Methyl substitution at C-6 or C-8 O. japonicus
Methylthis compound C₁₉H₁₈O₅ 326.34 219–220 Methyl substitution and chroman-4-one core O. japonicus
Desmethylisothis compound C₁₇H₁₄O₆ 314.29 208–210 Demethylated analog of this compound O. japonicus
Ophiopogonanone A C₁₈H₁₈O₅ 314.33 175–176 Dihydrochromone backbone O. japonicus

Key Structural Differences :

  • Ophiopogonone A differs from this compound by the position of the methyl group (C-8 vs. C-6) .
  • Methylophiopogonones feature additional methyl groups, enhancing lipophilicity and altering bioactivity .
  • Ophiopogonanones (e.g., Ophiopogonanone A) are dihydro derivatives with a saturated C-ring, influencing antioxidant capacity .

Pharmacological Activities

Antioxidant and Anti-Inflammatory Effects
  • This compound: Demonstrates significant hydroxyl radical (·OH) and hydrogen peroxide (H₂O₂) scavenging activity, comparable to ascorbic acid .
  • Ophiopogonanone A: Shows superior ·OH scavenging but weaker anti-inflammatory effects compared to this compound .
Metabolic and Cardiovascular Effects
  • This compound: Reduces myocardial infarction size in murine models and improves hypoxia tolerance .
  • Ophiopogonone D: Exhibits anti-thrombotic activity but lower oral bioavailability (OB = 5–19%) compared to this compound (OB > 40%) .

Pharmacokinetic Properties

Compound Oral Bioavailability (OB) Drug-Likeness (DL) Notes
This compound >40% >0.2 Ideal for drug development
Ophiopogonone D 5–19% 0.08 Retained for anti-inflammatory use
Methylophiopogonone A 5–19% >0.2 Low OB but high bioactivity

Ecological and Quality Control Factors

  • Paclobutrazol Treatment: Reduces the content of steroidal saponins but minimally affects homoisoflavonoids like this compound, ensuring stable therapeutic quality .
  • Chromatographic Isolation: this compound is purified using silica gel and Sephadex® LH-20 chromatography, similar to other homoisoflavonoids .

Q & A

Q. How can synergistic effects between this compound and other phytochemicals be systematically studied?

  • Answer : Design combination index (CI) assays using the Chou-Talalay method. Test ratios (1:1 to 1:10) in relevant models (e.g., cancer cell lines) and analyze data with CompuSyn software. Validate synergy via transcriptomics .

Methodological Notes

  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata and raw data deposition in repositories like Zenodo .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for experimental design and reporting .
  • Statistical Rigor : Predefine sample sizes using power analysis (G*Power) and report effect sizes with 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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